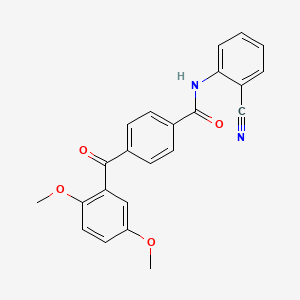![molecular formula C22H16ClF2N5OS B3557499 7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557499.png)
7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
Indole derivatives, such as the one you mentioned, are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . They are useful not only as medicines but also as agrochemicals and functional materials .
Synthesis Analysis
Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization . Here, they show the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .
Mechanism of Action
In a study, a compound similar to the one you mentioned, identified as 5-((7-chloro-6-fluoro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione (F-nec), was found to be a novel potent necroptosis inhibitor . Necroptosis is an inflammatory form of regulated necrosis mediated by receptor-interacting kinase 1 (RIP1), RIP3, and pseudokinase mixed lineage kinase domain-like protein (MLKL) and is extensively implicated in liver inflammatory disease . F-nec efficiently blocked TNFα-induced necroptosis in human and mice cells .
Safety and Hazards
Pre-treatment of F-nec could prevent hepatic necrosis by reducing RIP1-mediated necroptosis and also effectively ameliorated LPS/GalN induced acute liver failure by attenuating cell death signaling-stimulated JNK pathway activation and then suppressing JNK-triggered inflammation . This highlights its great potential for use in the treatment of RIP1-driven inflammatory liver diseases .
Future Directions
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2N5OS/c23-22(24,25)19-10-16(18-6-3-9-32-18)28-20-11-17(29-30(19)20)21(31)26-8-7-13-12-27-15-5-2-1-4-14(13)15/h1-6,9-12,27H,7-8H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXDRBDAXAPSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)
![3-amino-5-chloro-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3557434.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557438.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-mesitylacetamide](/img/structure/B3557442.png)

![3-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3557468.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557475.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3557482.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557487.png)
![7-[chloro(difluoro)methyl]-N-(2-fluorobenzyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557494.png)
![7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557514.png)
![7-[chloro(difluoro)methyl]-N-(3-pyridinylmethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557518.png)
![7-[chloro(difluoro)methyl]-2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557532.png)
![methyl 2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3557536.png)
